4-Bromo-1,2,5-thiadiazole-3-carboxylic acid
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Overview
Description
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Often require palladium catalysts and suitable ligands under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Complex molecules formed through coupling reactions with aryl or alkyl halides.
Scientific Research Applications
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can bind to DNA and interfere with its replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways in cells.
Comparison with Similar Compounds
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid can be compared with other similar compounds such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substitution patterns and biological activities.
4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid: This compound has a similar structure but with a methyl group instead of a bromine atom, leading to different chemical properties and applications.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A more complex thiadiazole derivative with unique electronic properties and applications in materials science.
Properties
Molecular Formula |
C3HBrN2O2S |
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Molecular Weight |
209.02 g/mol |
IUPAC Name |
4-bromo-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1(3(7)8)5-9-6-2/h(H,7,8) |
InChI Key |
QWJDUAZDUVOJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSN=C1Br)C(=O)O |
Origin of Product |
United States |
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